![molecular formula C21H23N3O3S2 B2413974 (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 896353-10-9](/img/structure/B2413974.png)
(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamethoxam is the ISO common name for a mixture of cis-trans isomers used as a systemic insecticide of the neonicotinoid class . It has a broad spectrum of activity against many types of insects and can be used as a seed dressing .
Synthesis Analysis
Thiamethoxam was first prepared by chemists at Ciba Geigy in 1991 . The synthesis involved treating S-Methyl-N-nitro-isothiourea with methylamine to give N-methyl nitroguanidine .Molecular Structure Analysis
The preferred IUPAC name for Thiamethoxam is {3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene}nitramide . It has a chemical formula of C8H10ClN5O3S .Physical And Chemical Properties Analysis
Thiamethoxam has a molar mass of 291.71 g·mol−1, a density of 1.57 g/cm3, and a melting point of 139.1 °C . It is soluble in water at 4.1 g/L .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Novel N-substituted benzamides, including (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide, are synthesized through heterocyclization processes, involving reactions of corresponding thioureas with bromoacetone or acrylates, often facilitated by microwave irradiation or base-catalysis for efficiency and selectivity (Saeed & Rafique, 2013); (Saeed, 2009); (Saini et al., 2019).
Chemical Properties and Reactions : The chemical behavior of benzothiazolylidenes, like the compound , often involves regioselective synthesis and reaction with various chemical species, leading to a variety of derivatives (Bakavoli et al., 2011); (Dyachenko et al., 2014).
Biological and Pharmacological Applications
Antioxidant Activity : Benzothiazoles, including derivatives similar to the compound , demonstrate antioxidant activity, potentially useful in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Antimicrobial and Antifungal Activity : These compounds exhibit varying degrees of antimicrobial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Anuse et al., 2019); (Saeed et al., 2008).
Antiviral and Anticancer Potential : These benzamide derivatives, due to their unique structure, have shown promising results in antiviral and anticancer studies, providing a pathway for new drug development (Saeed et al., 2011); (Tomorowicz et al., 2020).
Supramolecular Applications : Some benzamide derivatives have been explored as supramolecular gelators, highlighting their potential in material science applications (Yadav & Ballabh, 2020).
Molecular Docking and Computational Studies : These compounds are also subjects in computational chemistry and molecular docking studies, important for understanding their interaction with biological targets and for drug design (Fahim & Ismael, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
In 2022, the United States Environmental Protection Agency (EPA) concluded that Thiamethoxam is likely to adversely affect 77 percent of federally listed endangered or threatened species and 81 percent of critical habitats . This suggests that the use of Thiamethoxam and similar compounds may be further restricted in the future.
properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-27-12-11-24-17-10-9-15(22-14(2)25)13-19(17)29-21(24)23-20(26)16-7-5-6-8-18(16)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLMZQTECMVKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


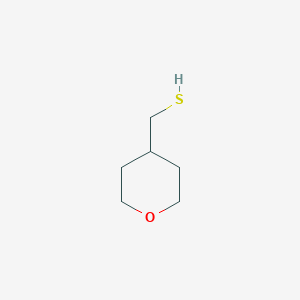

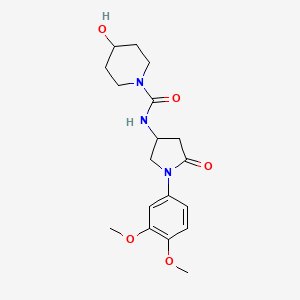

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)
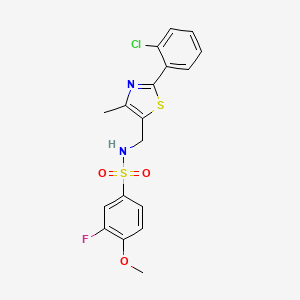
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide](/img/structure/B2413904.png)
![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)
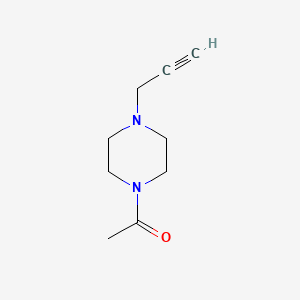
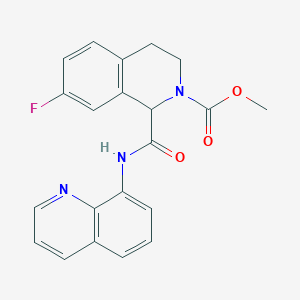
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)